molecular formula C8H16F2O B2578162 (2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol CAS No. 2248200-71-5

(2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol

Cat. No.: B2578162
CAS No.: 2248200-71-5
M. Wt: 166.212
InChI Key: XITVHRGVAAUVGZ-ZCFIWIBFSA-N
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Description

(2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol is an organic compound characterized by the presence of two fluorine atoms, three methyl groups, and a hydroxyl group attached to a pentane backbone

Properties

IUPAC Name

(2S)-5,5-difluoro-2,3,3-trimethylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2O/c1-6(5-11)8(2,3)4-7(9)10/h6-7,11H,4-5H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITVHRGVAAUVGZ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(C)(C)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol typically involves the introduction of fluorine atoms into a suitable precursor molecule. One common method is the fluorination of 2,3,3-trimethylpentan-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures, to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the precursor and fluorinating agent are mixed and reacted in a controlled environment. This method allows for better control over reaction parameters and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of 5,5-difluoro-2,3,3-trimethylpentan-2-one.

    Reduction: Formation of 5,5-difluoro-2,3,3-trimethylpentane.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

(2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to altered biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    5,5-Difluoro-2,3,3-trimethylpentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2,3,3-Trimethylpentan-1-ol: Lacks the fluorine atoms, resulting in different chemical and biological properties.

Uniqueness

(2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

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